Product packaging for Dibenzothioline(Cat. No.:CAS No. 59316-76-6)

Dibenzothioline

Cat. No.: B1227749
CAS No.: 59316-76-6
M. Wt: 637.7 g/mol
InChI Key: ZMRSCEGEIMGQPR-UHFFFAOYSA-N
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Description

Dibenzothioline (CAS Registry Number: 59316-76-6) is a synthetic organic compound of research interest due to its potential biological activity. Early scientific literature has highlighted its potential as a hepatotherapeutic agent, suggesting areas of application in liver-related research . The chemical structure of this compound is complex, with a molecular formula of C 31 H 31 N 3 O 8 S 2 and a molecular weight of 637.72 g/mol . Researchers can utilize this compound for in vitro studies to further investigate its mechanism of action and therapeutic applications. It is critical to note that this product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in a controlled laboratory setting. For comprehensive data, including handling and safety information, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H31N3O8S2 B1227749 Dibenzothioline CAS No. 59316-76-6

Properties

CAS No.

59316-76-6

Molecular Formula

C31H31N3O8S2

Molecular Weight

637.7 g/mol

IUPAC Name

[6-[[2-(2-benzoylsulfanylpropanoylamino)acetyl]oxymethyl]pyridin-2-yl]methyl 2-(2-benzoylsulfanylpropanoylamino)acetate

InChI

InChI=1S/C31H31N3O8S2/c1-20(43-30(39)22-10-5-3-6-11-22)28(37)32-16-26(35)41-18-24-14-9-15-25(34-24)19-42-27(36)17-33-29(38)21(2)44-31(40)23-12-7-4-8-13-23/h3-15,20-21H,16-19H2,1-2H3,(H,32,37)(H,33,38)

InChI Key

ZMRSCEGEIMGQPR-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3

Synonyms

2,6-(dihydroxymethylpyridine)-bis(S-benzoylthio)propionylglycine
dibenzothioline

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzothioline and Its Derivatives

Modern Approaches to Core Dibenzothiophene (B1670422) Ring System Construction

The construction of the rigid and planar dibenzothiophene ring system has been a subject of extensive research, driven by the prevalence of this scaffold in organic electronics and biologically active molecules. Modern synthetic strategies have moved beyond classical methods, focusing on efficiency, atom economy, and the ability to introduce diverse functionalities.

Cyclization Strategies and Macrocyclization Techniques

Intramolecular cyclization is a cornerstone of dibenzothiophene synthesis. Recent advancements have focused on creating the central thiophene (B33073) ring through the formation of one or two carbon-sulfur (C–S) bonds in a single transformative step.

One notable strategy involves the electrophilic cyclization of biphenyl (B1667301) precursors. For instance, 2-bromoaryl sulfinate esters can undergo a Suzuki-Miyaura cross-coupling with arylboronic acids, and the resulting biaryl sulfinate ester can then be subjected to an electrophilic cyclization to furnish the dibenzothiophene S-oxide skeleton. dntb.gov.ua This method provides a versatile route to various substituted dibenzothiophenes.

Another innovative approach is the intramolecular cyclization of methylthiolated diazonium salts . This catalyst-free method proceeds under mild, aerobic conditions at room temperature, offering a direct route to the dibenzothiophene core. bohrium.com The reaction is believed to proceed via a nucleophilic aromatic substitution pathway. The addition of TEMPO can be beneficial in suppressing radical-mediated side reactions, thereby improving the yield. bohrium.com

Electrochemical methods have also emerged as a powerful tool for C–S bond formation. The electrochemical intramolecular C–S cyclization of bis(biaryl) disulfides provides an efficient, oxidant-free pathway to dibenzothiophenes. nih.gov This reaction often requires a halogen mediator, such as tetrabutylammonium (B224687) bromide (Bu4NBr), to facilitate the cyclization process.

While "macrocyclization" is not directly applicable to the construction of the compact tricyclic dibenzothiophene core itself, cyclization strategies are fundamental. The table below summarizes some key modern cyclization approaches.

Cyclization StrategyPrecursor TypeKey Reagents/ConditionsProductReference
Electrophilic Cyclization2-Bromoaryl sulfinate estersSuzuki coupling, then electrophileDibenzothiophene S-oxides dntb.gov.ua
Nucleophilic Intramolecular CyclizationMethylthiolated diazonium saltsRoom temperature, airDibenzothiophenes bohrium.com
Electrochemical C–S CyclizationBis(biaryl) disulfidesElectrochemical oxidation, Bu4NBrDibenzothiophenes nih.gov
Iodine-Mediated Iodocyclization2-AlkynylthioanisolesI23-Iodobenzo[b]thiophenes nih.gov

Cascade Reactions in Dibenzothiophene Synthesis

Cascade reactions, also known as domino or tandem reactions, offer significant advantages in terms of efficiency by combining multiple bond-forming events in a single operation without the isolation of intermediates.

A notable example is the one-pot cascade synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide (DBTO). researchgate.netbohrium.com This process involves a sequence of a sulfoxide-directed C–H metalation/boration, followed by a B2Pin2-mediated reduction of the sulfoxide (B87167) to the corresponding sulfide (B99878), and finally a Suzuki coupling reaction. researchgate.netbohrium.com This strategy allows for the regioselective functionalization at the 4-position of the dibenzothiophene core.

Iodine-induced reaction cascades have also been developed for the rapid construction of related benzothiophene (B83047) systems, which are precursors or substructures of more complex dibenzothiophenes. acs.org These reactions can involve an initial iodocyclization followed by rearrangements or substitutions to quickly build molecular complexity.

Cascade ReactionStarting MaterialKey StepsFinal ProductReference
Sulfoxide-directed C-H FunctionalizationDibenzothiophene-5-oxide (DBTO)Metalation/boration, Reduction, Suzuki coupling4-Aryl Dibenzothiophenes researchgate.netbohrium.com
Iodine-Induced Cascade2-Thioxyphenyl-substituted propynolsIodocyclization, Rearrangement/Elimination2-Acyl- or 2-(1-iodoalkenyl)-benzo[b]thiophenes acs.org

Heterocyclic Annulation Methods for Dibenzothiophene Formation

Annulation strategies involve the fusion of a new ring onto an existing one. In the context of dibenzothiophene synthesis, this typically involves building a benzene (B151609) ring onto a benzothiophene core, or constructing the thiophene ring between two phenyl groups.

A BF3·OEt2-promoted intramolecular annulation provides an efficient, transition-metal-free method for the synthesis of various dibenzothiophenes in moderate to excellent yields. rhhz.net This approach offers a milder alternative to traditional acid-catalyzed cyclizations.

Furthermore, a consecutive thiophene-annulation approach has been developed for π-extended thienoacenes that contain the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) substructure. rsc.org This method utilizes o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents to sequentially build the thiophene rings.

Catalytic Approaches in Dibenzothiophene Synthesis

Catalysis has revolutionized the synthesis of complex organic molecules, and dibenzothiophene synthesis is no exception. Both transition-metal catalysis and, to a lesser extent, organocatalysis have been employed to facilitate the construction of this important heterocyclic scaffold.

Transition-Metal Catalysis in Dibenzothiophene Formation

Transition metals, particularly palladium, have been extensively used to catalyze the C–H and C–S bond formations required for dibenzothiophene synthesis.

A significant advancement is the palladium-catalyzed dual C–H activation of diaryl sulfides. dntb.gov.uaresearchgate.net This oxidative dehydrogenative cyclization allows for the direct formation of the C4a–C5a bond of the dibenzothiophene core from readily available precursors. This method avoids the need for pre-functionalized starting materials, making it highly atom-economical.

Another novel palladium(II)-catalyzed process involves the cleavage of both a C–H and a C–S bond. This catalytic C–H/C–S coupling method is distinct in that it does not require an external stoichiometric oxidant. Mechanistically, the product-forming step is an oxidative addition rather than a reductive elimination, which is uncommon for such transformations.

Copper-catalyzed Ullmann-type reactions have also been employed for the synthesis of N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene (B1267234) with various amines. While this method functionalizes a pre-existing dibenzothiophene core, it highlights the utility of copper catalysis in manipulating these structures. Nickel catalysts have also been explored, particularly in the context of C-S bond cleavage for desulfurization, which provides valuable mechanistic insights for synthetic reactions.

Catalyst SystemReaction TypeSubstrateKey FeaturesReference(s)
Palladium(II) acetateDual C–H ActivationDiaryl sulfidesOxidative dehydrogenative cyclization dntb.gov.uaresearchgate.net
Palladium(II) complexesC–H/C–S CouplingDiaryl sulfidesNo external oxidant required
Copper(I) oxideUllmann C–N Coupling2-Bromodibenzothiophene and aminesSynthesis of aminated derivatives
Nickel complexesC-S Bond Cleavage/FormationDibenzothiophenes and Grignard reagentsCatalytic desulfurization/cross-coupling

Organocatalytic Methods for Dibenzothiophene Derivatives

The application of organocatalysis to the synthesis of the dibenzothiophene core is a less developed area compared to transition-metal catalysis. The primary challenge lies in activating the typically unreactive aromatic precursors under mild, metal-free conditions.

However, research into the organocatalytic synthesis of thiophenes and related sulfur heterocycles provides a foundation for future developments. For example, organocatalytic asymmetric formal thio[3+2] cyclizations of acyclic thioamides with α,β-unsaturated compounds have been used to produce optically active dihydrothiophenes. researchgate.net These reactions often employ bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids to control stereochemistry. researchgate.net

While these methods have not yet been directly applied to the synthesis of the fully aromatic dibenzothiophene system, they demonstrate the potential of organocatalysis to mediate complex C–S bond-forming and cyclization cascades. Future research may focus on adapting these strategies to precursors that can undergo subsequent aromatization to yield the dibenzothiophene scaffold. The development of such methods would represent a significant step towards more sustainable and environmentally benign syntheses of these important compounds.

Photoredox Catalysis in Dibenzothiophene Functionalization

Photoredox catalysis has become a formidable tool in modern organic synthesis, facilitating a diverse range of chemical transformations under mild reaction conditions. This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) events. These events generate highly reactive radical intermediates, which can then participate in various bond-forming reactions, including the functionalization of carbon-hydrogen (C-H) bonds in aromatic systems such as dibenzothiophene.

The direct functionalization of C-H bonds is a primary goal in synthetic chemistry because it circumvents the need for pre-functionalized starting materials, thereby enhancing both atom and step economy. Photoredox catalysis offers an elegant solution for achieving this by creating carbon-centered radicals through mechanisms like hydrogen atom transfer (HAT) or SET with precursors like alkyl halides or acids. These radicals are then capable of adding to heteroaromatic compounds.

A pertinent example showcasing the application of photochemical principles to dibenzothiophene chemistry is the photoinduced thia-Baeyer–Villiger-type oxidation. In a notable study, various dibenzothiophene (DBT) derivatives were successfully converted into sulfinic esters, achieving yields as high as 87%. This transformation was accomplished using an iron porphyrin catalyst in the presence of tert-butyl hydroperoxide (t-BuOOH) under ultraviolet (UV) irradiation. The resulting sulfinic esters serve as versatile intermediates that can be readily converted into a range of valuable biphenyl derivatives, such as sulfoxides, sulfones, and sulfonamides. This methodology presents a mild and selective avenue for the functionalization of the sulfur atom within the dibenzothiophene framework, mimicking natural biological degradation pathways.

Electrocatalytic Methodologies for Dibenzothiophene Systems

Electrocatalysis represents a sustainable and highly efficient alternative to conventional chemical synthesis, frequently obviating the need for harsh chemical reagents and minimizing waste generation. Within the domain of dibenzothiophene chemistry, electrochemical techniques have been effectively applied to both the synthesis of the dibenzothiophene scaffold itself and its subsequent modification.

One innovative synthetic strategy involves the electrochemical preparation of dibenzothiophene derivatives from bis(biaryl) disulfides via an intramolecular C-S cyclization. rsc.org This method is particularly noteworthy as it operates without the need for transition metals or iodine, thereby addressing the significant cost and toxicity issues associated with many traditional coupling reactions. rsc.org The reaction is conducted in an undivided electrochemical cell equipped with platinum electrodes, utilizing tetrabutylammonium bromide (Bu4NBr) as a halogen mediator. rsc.org The proposed mechanism entails the anodic oxidation of the bromide ion to form an electrophilic bromine species, which then reacts with the disulfide to trigger the cyclization cascade, ultimately yielding the desired dibenzothiophene products in moderate to high yields. rsc.org

Electrocatalysis is also instrumental in the oxidative functionalization of dibenzothiophene, a process of significant interest for applications like the oxidative desulfurization of fuels. A comparative investigation assessed five distinct materials—gold, glassy carbon, nickel, palladium, and platinum—as electrocatalysts for the oxidation of dibenzothiophene (DBT). rsc.org The research revealed that electrolysis at 1.58 V in the absence of water resulted in the formation of a DBT dimer. However, the addition of water to the system promoted the formation of dibenzothiophene sulfoxide (DBTO). rsc.org Gold was identified as the most selective catalyst for the synthesis of DBTO, demonstrating a high Faradaic efficiency. rsc.org

Catalyst Performance in Electrocatalytic Oxidation of Dibenzothiophene (DBT)

Catalyst MaterialProduct (with 2M H₂O)Faradaic Efficiency for DBTO Formation (%)
Gold (Au)Dibenzothiophene sulfoxide (DBTO)87.9
Glassy CarbonDibenzothiophene sulfoxide (DBTO)N/A (Data not specified)
Nickel (Ni)Dibenzothiophene sulfoxide (DBTO)Low (due to competitive water oxidation)
Palladium (Pd)Dibenzothiophene sulfoxide (DBTO)Low (due to competitive water oxidation)
Platinum (Pt)Dibenzothiophene sulfoxide (DBTO)Low (due to competitive water oxidation)

The group ten metals (Ni, Pd, Pt) demonstrated lower Faradaic efficiencies for the formation of DBTO, which was attributed to the competing reaction of water oxidation. rsc.org These insights are critical for the rational design of efficient electrocatalytic systems tailored for specific functionalizations of the dibenzothiophene molecule. rsc.org

Green Chemistry Principles in Dibenzothiophene Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. These principles are increasingly being integrated into the synthesis of heterocyclic compounds like dibenzothiophene.

Atom Economy Maximization in Dibenzothiophene Reactions

Atom economy is a central tenet of green chemistry that evaluates the efficiency of a chemical reaction by quantifying the proportion of atoms from the reactants that are incorporated into the final desired product. Conventional multi-step synthetic routes often exhibit poor atom economy due to their reliance on stoichiometric reagents and the concomitant generation of substantial amounts of byproducts.

Contemporary synthetic strategies for preparing dibenzothiophene prioritize the maximization of atom economy. For example, methods centered on direct C-H bond functionalization are inherently more atom-economical than classical cross-coupling reactions, which necessitate the pre-functionalization of starting materials (e.g., conversion to organometallic reagents or halides)—a process that invariably generates stoichiometric waste. unito.it The palladium-catalyzed synthesis of dibenzothiophenes via C-H/C-S bond cleavage exemplifies a more atom-economical pathway, as it does not require an external stoichiometric oxidant. rsc.org Moreover, the advent of catalyst-free synthetic routes, such as the nucleophilic intramolecular cyclization of methylthiolated diazonium salts, marks a significant advancement in atom economy. bohrium.com These reactions proceed at ambient temperature without the need for a catalyst, thereby incorporating the majority of the atoms from the starting materials into the final product. bohrium.com

Safer Solvents and Reaction Media for Dibenzothiophene Chemistry

Solvents constitute a significant portion of the waste generated in chemical manufacturing, and many commonly used solvents pose risks to human health and the environment. Green chemistry advocates for the substitution of hazardous solvents with safer alternatives or, ideally, the elimination of solvents altogether.

In the synthesis of thiophene-based compounds, considerable research has been directed toward replacing conventional, hazardous solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various chlorinated hydrocarbons. mdpi.com More sustainable alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene™. nih.govsigmaaldrich.com For reactions involving thiophene derivatives, including palladium-catalyzed direct C-H arylation, water has been effectively employed as a green, non-toxic, and readily available reaction medium. rsc.orgunito.it Innovative research has even explored the use of industrial wastewater for such reactions, highlighting a potential pathway for the virtuous repurposing of waste streams. rsc.org In studies focusing on the oxidative desulfurization of dibenzothiophene, a range of extraction solvents has been assessed, with γ-butyrolactone demonstrating high efficiency. researchgate.net

Energy Efficiency Considerations in Dibenzothiophene Production

Enhancing energy efficiency is a cornerstone of green chemistry, offering substantial environmental and economic advantages. Many traditional methods for the synthesis and transformation of stable aromatic compounds like dibenzothiophene necessitate high temperatures and pressures, rendering them highly energy-intensive. A prime example is the industrial hydrodesulfurization (HDS) process used to remove dibenzothiophenes from fossil fuels, which typically operates at elevated temperatures (300–450 °C) and pressures (20–100 atm). mdpi.com

In stark contrast, modern synthetic methodologies are designed to be more energy-efficient by functioning under significantly milder conditions. Photoredox and electrochemical reactions exemplify this trend, as they are often performed at or near ambient temperature, utilizing energy from light or electricity rather than thermal inputs. rsc.org Oxidative desulfurization (ODS) presents another alternative to HDS that can be conducted under much less severe conditions, thereby reducing energy consumption. mdpi.com Additionally, the application of process intensification—which involves designing smaller, more efficient reactors and integrating multiple process steps into a single, continuous operation—is a key strategy for minimizing energy usage in chemical production. youtube.com

Minimization of Derivatization and Auxiliary Substance Use

A key principle of green chemistry is the minimization of auxiliary substances, such as protecting groups, which add complexity and steps to a synthetic sequence and ultimately generate waste. rsc.org Consequently, synthetic strategies that obviate the need for such derivatization are highly favored.

Direct C-H functionalization has emerged as a powerful strategy for minimizing derivatization in the synthesis of dibenzothiophene and its derivatives. unito.it By directly forming bonds between two C-H positions or between a C-H and a C-S bond, these methods bypass the necessity of installing and subsequently removing activating or directing groups. rsc.orgnih.gov This leads to shorter, more efficient, and less wasteful synthetic pathways. nih.gov This approach not only enhances atom and step economy but also aligns perfectly with the overarching goal of reducing reliance on auxiliary chemicals, thereby contributing to a more sustainable and greener chemical process. nih.gov

Based on a thorough review of available scientific literature, there is currently no specific information on the application of flow chemistry and continuous processing for the synthesis of the chemical compound “Dibenzothioline” or its derivatives.

Extensive searches for advanced synthetic methodologies, including detailed research findings and data tables related to the continuous flow synthesis of this compound, did not yield any relevant results. The existing literature focuses on the flow chemistry synthesis of other sulfur-containing heterocycles, such as dibenzothiophene, but does not extend to this compound.

Therefore, it is not possible to provide an article on "Flow Chemistry and Continuous Processing for this compound Synthesis" that meets the requirements of being based on detailed and diverse sources. Further research and development in this specific area would be necessary for such a document to be generated.

Mechanistic Investigations of Dibenzothioline Reactions

Reaction Mechanism Elucidation for Dibenzothioline Formation

The synthesis of the dibenzothiophene (B1670422) core, a key structural feature of this compound, can be achieved through various pathways. The mechanisms of these reactions often involve complex cyclization steps, which can be either concerted or stepwise.

Concerted vs. Stepwise Mechanistic Pathways

The distinction between a concerted reaction, which occurs in a single step, and a stepwise reaction, which involves one or more intermediates, is fundamental to understanding reaction mechanisms. eeer.orgslideshare.net

Stepwise Mechanisms: Many syntheses of dibenzothiophene analogues proceed through a stepwise pathway. For instance, an electrochemical method for synthesizing dibenzothiophene derivatives from bis(biaryl) disulfides is proposed to occur in steps. chemistryviews.org This process involves the initial oxidation of a bromide ion to a reactive bromine species, which then reacts with the disulfide to form a biphenylsulfanyl bromide intermediate. chemistryviews.org This is followed by a subsequent intramolecular nucleophilic attack to form the five-membered thiophene (B33073) ring. chemistryviews.org Similarly, the synthesis of dibenzothiophene sulfonium (B1226848) salts via intramolecular cyclization of biaryl thioethers is proposed to proceed through an intermediate chlorosulfonium salt, which then rearranges in a distinct step. acs.org

Concerted Mechanisms: In contrast, some synthetic routes are proposed to involve concerted steps. A transition-metal-free synthesis of dibenzothiophenes from 2,2′-bis(methylthio)-1,1′-biaryl derivatives is promoted by a thiolate anion. organic-chemistry.org Computational studies (DFT calculations) have confirmed that the key cyclization step in this reaction proceeds through a concerted nucleophilic aromatic substitution (CSNAr) mechanism. organic-chemistry.org Pericyclic reactions, by their nature, are also concerted processes where bond breaking and formation occur simultaneously through a cyclic transition state. youtube.comncl.res.in

The choice between a stepwise and concerted pathway is often influenced by factors such as the stability of potential intermediates, the nature of the reactants, and the reaction conditions. acs.org If a potential intermediate is significantly stabilized, a stepwise mechanism is more likely. acs.org

Role of Intermediates in this compound Synthesis and Transformation

Intermediates are transient species formed during a stepwise reaction. eeer.org Their detection or theoretical postulation is crucial for elucidating the reaction pathway.

In the synthesis of dibenzothiophene, several key intermediates have been identified or proposed:

Biphenylsulfanyl Bromide: Formed during the electrochemical synthesis of dibenzothiophenes, this intermediate is the precursor to the intramolecular cyclization step. chemistryviews.org

Chlorosulfonium Salt: This intermediate is formed in the synthesis of dibenzothiophene sulfonium salts when a biaryl thioether reacts with an electrophilic chlorine source, preceding the final intramolecular SEAr reaction. acs.org

Thiophenium Ylide Intermediates: In the synthesis of fused thiophenes via intramolecular (3+2) cycloaddition, highly reactive thiophenium ylides are key intermediates that lead to the final products. researchgate.net

Radical Cations: The radical cation of dibenzothiophene (DBT•+) is a key intermediate in several transformations, including photolysis and nitration reactions, where it is subsequently attacked by nucleophiles or radicals. researchgate.net

Dibenzothiophene Sulfoxide (B87167) (DBTO): The oxidation of dibenzothiophene to its corresponding sulfoxide is a critical step in many functionalization strategies. DBTO can act as an intermediate that, upon activation, facilitates further reactions, such as C-H functionalization or rearrangement. nih.govrsc.orgrsc.org

The following table summarizes key intermediates in the synthesis and reactions of dibenzothiophene analogues.

Reaction TypeAnalogueProposed IntermediateResearch Finding
Electrochemical CyclizationBis(biaryl) disulfideBiphenylsulfanyl BromideFormed after reaction with an electrochemically generated [Br+] species, precedes ring closure. chemistryviews.org
Sulfonium Salt FormationBiaryl thioetherChlorosulfonium SaltResults from the attack of chlorine on the thioether, rearranges to the final product. acs.org
Photoinduced OxidationDibenzothiophene (DBT)DBT Radical CationProposed intermediate in a thia-Baeyer–Villiger oxidation pathway. nih.gov
BiodegradationBenzothiophene (B83047)HydroxybenzothiophenesIdentified as intermediates during the sonochemical degradation of benzothiophene via OH radical attack. eeer.org

Reactivity Profiles of this compound and its Functionalized Analogues

The reactivity of the this compound core is dictated by the electronic properties of its fused aromatic system and the sulfur heteroatom. By examining its analogue, dibenzothiophene, we can predict its behavior in various reaction types.

Electrophilic and Nucleophilic Reactions of the this compound Core

The dibenzothiophene system can undergo both electrophilic and nucleophilic reactions, depending on the conditions and the oxidation state of the sulfur atom.

Electrophilic Aromatic Substitution (SEAr): Dibenzothiophene is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. chemicalbook.comwikipedia.org Theoretical and experimental studies show that substitution occurs preferentially at the 2-position (and by symmetry, the 8-position). chemicalbook.com This is a typical reaction for many aromatic compounds where an electrophile replaces a hydrogen atom on the ring. ijcce.ac.ircymitquimica.com

Reactivity of Oxidized Analogues: When dibenzothiophene is oxidized to dibenzothiophene sulfoxide (DBTO) or dibenzothiophene sulfone (DBTO₂), the electronic properties of the ring system are reversed. The strongly electron-withdrawing nature of the sulfoxide and sulfone groups deactivates the rings towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 4 and 6). wikipedia.org

Nucleophilic Reactions: Nucleophilic attack on the unsubstituted dibenzothiophene core is not common. However, functionalized derivatives can readily undergo nucleophilic aromatic substitution (SNAr). For example, halogenated dibenzothiophene derivatives can react with nucleophiles to displace the halide. wikipedia.org Furthermore, the radical cation of dibenzothiophene is susceptible to attack by nucleophiles. researchgate.net A recent method for synthesizing dibenzothiophene S-oxides involves an intramolecular electrophilic sulfinylation, which is followed by the nucleophilic attack of water or bicarbonate to furnish the final product. rsc.org

The following table outlines the expected regioselectivity for reactions on the dibenzothiophene core.

CompoundReaction TypePosition of AttackRationale
DibenzothiopheneElectrophilic Substitution2-positionElectron-rich system, substitution directed by the heteroatom. chemicalbook.comwikipedia.org
Dibenzothiophene Sulfoxide/SulfoneElectrophilic Substitution4-positionElectron-poor system due to the oxidized sulfur, directing to the meta position. wikipedia.org
Dibenzothiophene Radical CationNucleophilic AttackVariesRegiochemistry is influenced by the nucleophile and reaction conditions. researchgate.net

Radical Pathways in Dibenzothiophene Chemistry

Radical reactions provide alternative pathways for the functionalization of the dibenzothiophene core, often under mild conditions.

Atmospheric Reactions: The kinetics of the gas-phase reactions of dibenzothiophene with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals have been studied. tandfonline.comtandfonline.com The reaction with hydroxyl radicals is relatively fast, suggesting this is a significant atmospheric degradation pathway. nih.gov These reactions can lead to the formation of nitrodibenzothiophenes in the presence of NO₂. tandfonline.comtandfonline.com

Radical-Mediated Synthesis: Radical mechanisms have been proposed for several synthetic transformations. A photoinduced thia-Baeyer–Villiger oxidation of dibenzothiophene to afford biphenyl (B1667301) derivatives is believed to proceed via a radical cation pathway. nih.gov In the synthesis of some benzothiophene derivatives, radical-promoted heterocyclodehydration has been demonstrated as a viable method. slideshare.net

Radical Intermediates: As mentioned, the dibenzothiophene radical cation is a key intermediate in certain reactions. researchgate.net In the pyrolysis of dibenzothiophene, density functional theory (DFT) studies suggest that the reaction can be initiated by S–C bond rupture, leading to biradical intermediates. acs.org

Pericyclic Reactions Involving this compound Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.comwikipedia.org While specific examples involving this compound are scarce, the reactivity of the thiophene and benzothiophene moieties suggests that the this compound system could participate in such transformations.

Diels-Alder Reactions: The thiophene ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The Diels-Alder reactions of 2-(1'-cycloalkenyl)thiophenes and their benzothiophene analogues with N-phenylmaleimides have been studied. researchgate.net These reactions can be used to construct complex polycyclic systems. It is plausible that a partially saturated ring in a this compound derivative could contain a diene or dienophile capable of undergoing intramolecular or intermolecular cycloadditions.

Electrocyclic Reactions: Electrocyclization involves the intramolecular formation of a ring from a conjugated π-system. ncl.res.in Dithienylethenes, which contain two thiophene rings, are well-known for undergoing reversible, photo-induced electrocyclic reactions, making them useful as molecular switches. researchgate.net This principle suggests that functionalized this compound derivatives could be designed to undergo similar light- or heat-induced ring-opening or ring-closing reactions.

Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a σ-bond across a π-system. slideshare.net While less commonly reported for simple thiophenes, complex substrates incorporating a this compound core could be engineered to undergo sigmatropic shifts, such as the Cope or Claisen rearrangements, to form isomeric products.

The feasibility of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

Stereochemical Control and Asymmetric Transformations of this compound Derivatives

The development of stereoselective reactions involving this compound derivatives is crucial for accessing enantiomerically pure compounds, which are valuable in various fields, including materials science and medicinal chemistry. Research in this area has focused on controlling the stereochemistry at the sulfur atom, particularly through asymmetric oxidation, and on the stereospecific functionalization of the dibenzothiophene core.

A key strategy for introducing chirality is the asymmetric oxidation of the sulfur atom in dibenzothiophene derivatives to form chiral sulfoxides. One reported method involves the oxidation of 1,9-bis(methylthio)dibenzothiophene. oup.com In this process, the substrate is treated with bromine and pyridine (B92270) in the presence of a chiral auxiliary, l-menthol, followed by hydrolysis with aqueous sodium hydroxide. oup.com This reaction sequence yields the optically active 1-(methylsulfinyl)-9-(methylthio)dibenzothiophene. The intermediate l-menthoxy sulfonium salt has been isolated and its absolute configuration at the sulfur atom was determined to be S by X-ray crystallographic analysis. oup.comsemanticscholar.org Subsequent hydrolysis of the optically pure sulfonium salt provides the corresponding sulfoxide with a significant optical yield. oup.com

Table 1: Asymmetric Oxidation of 1,9-Bis(methylthio)dibenzothiophene

Reactant Chiral Reagent Product Optical Purity (after recrystallization)
1,9-Bis(methylthio)dibenzothiophene l-menthol / Br₂ / Pyridine (S)-1-(Methylsulfinyl)-9-(methylthio)dibenzothiophene >99% ee

Data sourced from Kimura et al. oup.com

Enzymatic transformations offer another powerful approach to the stereochemical control of dibenzothiophene derivatives. Naphthalene dioxygenase (NDO), an enzyme from Pseudomonas species, has been shown to catalyze the regio- and stereospecific oxidation of dibenzothiophene. asm.orgnih.gov This biocatalytic reaction primarily yields (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene with an enantiomeric excess of over 95%. asm.orgnih.gov A minor product, dibenzothiophene sulfoxide, is also formed in this process. asm.org The high stereospecificity of the enzymatic dihydroxylation provides a reliable route to chiral dihydrodiol derivatives of dibenzothiophene.

Table 2: Stereospecific Oxidation of Dibenzothiophene by Naphthalene Dioxygenase

Substrate Catalyst Major Product Enantiomeric Excess (ee) Relative Yield
Dibenzothiophene Naphthalene Dioxygenase (from Pseudomonas sp.) (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene >95% 84-87%

Data sourced from Resnick et al. asm.orgnih.gov

Furthermore, dibenzothiophene S-oxides serve as precursors in stereoselective carbon-carbon bond-forming reactions. For instance, they can be used in a transition metal-free, one-pot synthesis to create substituted (E,Z)-1,3-dienes stereoselectively. scispace.com This method involves an interrupted Pummerer reaction with styrenes, followed by treatment with an organolithium or organomagnesium reagent, which triggers a selective ligand coupling to form the diene products with exclusive (E,Z)-geometry. scispace.com The ability to resolve and separate planar chiral enantiomers of dibenzothiophene-fused thiepine (B12651377) derivatives has also been demonstrated using chiral column high-performance liquid chromatography (HPLC), highlighting the existence of stable conformational enantiomers at room temperature. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound and its derivatives is governed by both kinetic and thermodynamic factors, which are particularly evident in oxidation and desulfurization reactions. Understanding these aspects is critical for optimizing reaction conditions to achieve desired products, such as in the context of fuel purification where sulfur-containing compounds are removed.

Kinetic studies on the oxidation of dibenzothiophene (DBT), a core structure related to this compound, often show pseudo-first-order kinetics. For instance, in oxidative desulfurization (ODS) processes, the reaction rate is typically dependent on the concentration of the sulfur compound. The activation energy (Ea) for these oxidation reactions varies depending on the catalytic system used. In an ultrasound-assisted oxidative process using a NiFe₂O₄–PEG nanocatalyst, the activation energy for DBT oxidation was found to be 35.86 kJ mol⁻¹. semanticscholar.org Another study involving a polyoxometalate/H₂O₂ system reported an activation energy of 12.996 kJ/mol. researchgate.net These values indicate the energy barrier that must be overcome for the reaction to proceed.

The hydrodesulfurization (HDS) of dibenzothiophene and its alkylated derivatives also provides insight into kinetic reactivity. The rate constants for the HDS of various derivatives show that steric hindrance plays a significant role. The reactivity generally decreases with the presence of alkyl groups, especially those near the sulfur atom. For example, the order of reactivity has been shown to be DBT > 4-M-DBT > 4,6-DE-DBT ≈ 4,6-DM-DBT, indicating that the unsubstituted dibenzothiophene reacts fastest. nih.gov

Table 3: Kinetic and Thermodynamic Parameters for Dibenzothiophene (DBT) Oxidation

Catalytic System Reaction Order Activation Energy (Ea) (kJ mol⁻¹) Enthalpy (ΔH°) (kJ mol⁻¹) Gibbs Free Energy (ΔG°) (kJ mol⁻¹) Entropy (ΔS°) (kJ mol⁻¹ K⁻¹)
NiFe₂O₄–PEG / H₂O₂ (UAOD) Pseudo-first-order 35.86 Positive (Endothermic) Positive (Non-spontaneous) N/A
Polyoxometalate / H₂O₂ Pseudo-first-order 12.996 Positive Positive -0.221

Data sourced from Vafaeea et al. semanticscholar.org and Alwan et al. researchgate.net

From a thermodynamic perspective, the oxidation of dibenzothiophene is typically an endothermic and non-spontaneous process under certain conditions, as indicated by positive values for enthalpy change (ΔH°) and Gibbs free energy change (ΔG°). semanticscholar.org For example, the ultrasound-assisted oxidation of DBT showed positive ΔH° and ΔG° values, with the ΔG° becoming more positive at higher temperatures, suggesting the reaction is driven by the input of energy. semanticscholar.org In contrast, the desorption of dibenzothiophene sulfone from an adsorbent surface, a key step in some desulfurization technologies, was found to be spontaneous (negative ΔG°) and endothermic (positive ΔH°). scispace.com

The interplay between kinetic and thermodynamic control is a general principle in organic reactions where different products can be formed from a common intermediate. oup.comrsc.orgacs.org For reactions that are reversible, higher temperatures tend to favor the more stable thermodynamic product, while lower temperatures, where the reaction is irreversible, favor the product that is formed faster (the kinetic product). rsc.orgacs.org While not extensively detailed specifically for this compound isomerizations, this principle is fundamental to understanding product distributions in its reactions, such as the formation of different regioisomers or stereoisomers under varying temperature conditions.

Advanced Characterization Techniques for Dibenzothioline Scaffolds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are central to the structural analysis of dibenzothiophene (B1670422) derivatives, providing detailed information on connectivity, molecular geometry, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dibenzothiophene derivatives in solution and the solid state.

Two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals in complex dibenzothiophene structures, especially for substituted derivatives where spectral overlap is common.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the dibenzothiophene core, COSY spectra show correlations between neighboring aromatic protons (e.g., H1-H2, H2-H3, H3-H4). This is instrumental in assigning protons within the same aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for establishing connectivity between different functional groups and the dibenzothiophene scaffold. For instance, the correlation between the protons of a substituent and the carbons of the dibenzothiophene core can confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. In substituted dibenzothiophenes, NOESY can reveal through-space interactions between the protons of a substituent and the protons of the dibenzothiophene core, which can help determine the preferred orientation of the substituent.

A summary of typical ¹H and ¹³C NMR chemical shifts for the parent dibenzothiophene is provided below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1/C97.65122.9
C2/C87.45124.5
C3/C77.45126.8
C4/C68.15121.5
C4a/C5a-139.5
C9a/C9b-135.6

Solid-state NMR (ssNMR) is employed to study the structure and dynamics of dibenzothiophene derivatives in the solid state, which is particularly relevant for applications in materials science, such as organic electronics. ssNMR can provide information on molecular packing, polymorphism, and the conformation of molecules in a crystalline or amorphous solid. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening observed in solid samples.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.

FTIR Spectroscopy: The infrared spectrum of dibenzothiophene is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings give rise to a series of bands between 1600 and 1450 cm⁻¹. The C-S stretching vibration is often weak but can be found in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The aromatic ring vibrations in dibenzothiophene are strong in the Raman spectrum, providing a characteristic fingerprint of the scaffold.

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aromatic C=C Stretch1600-14501600-1450
C-S Stretch~700~700

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is crucial for understanding the photophysical properties of dibenzothiophene derivatives, particularly for applications in organic light-emitting diodes (OLEDs) and sensors.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of dibenzothiophene exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to substitution on the dibenzothiophene core.

Photoluminescence (PL) Spectroscopy: Many dibenzothiophene derivatives are fluorescent or phosphorescent. PL spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission wavelength, quantum yield, and lifetime are important parameters that characterize the excited state properties of these materials.

TechniqueTypical Wavelength (nm)Information Obtained
UV-Vis Absorption250-350Electronic transitions, conjugation length
Photoluminescence350-500Emission properties, excited state lifetime

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of dibenzothiophene derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of a newly synthesized dibenzothiophene derivative.

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific m/z are selected and fragmented, and the masses of the fragments are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, such as the nature and position of substituents on the dibenzothiophene core.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of dibenzothiophene and its derivatives, XPS provides crucial insights into the surface chemistry, particularly the oxidation state of the sulfur atom.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For dibenzothiophene scaffolds, XPS is instrumental in confirming the elemental composition and identifying the chemical environment of the sulfur, carbon, and any other constituent atoms.

In studies involving the oxidative desulfurization of dibenzothiophene, XPS is employed to characterize the catalysts used in the process. rsc.org For instance, the chemical state of manganese oxides used as a catalyst for dibenzothiophene oxidation was determined using XPS, with the binding energies of Mn 2p3/2 and Mn 2p1/2 confirming the tetravalent oxidation state of manganese. rsc.org Similarly, in studies using imidazole-based heteropolyacid catalysts for desulfurization, XPS analysis confirmed the successful synthesis of the catalysts and showed that the valence states of the metal elements (W, Mo, V) did not change during the reaction. acs.org

A key application of XPS in the analysis of dibenzothiophene-related compounds is the detailed examination of the S 2p high-resolution spectrum. The binding energy of the S 2p peak is highly sensitive to the chemical environment of the sulfur atom. For a thiophenic sulfur, such as in dibenzothiophene, the S 2p peak appears at a characteristic binding energy. Upon oxidation to sulfoxide (B87167) and then to sulfone (dibenzothiophene-5,5-dioxide), the binding energy of the S 2p peak shifts to higher values due to the increased oxidation state of the sulfur atom. This shift provides a clear spectroscopic signature for monitoring the oxidation of dibenzothiophene. researchgate.net

The following table summarizes typical binding energy regions for elements found in dibenzothiophene and its oxidized forms.

ElementOrbitalChemical StateTypical Binding Energy (eV)
CarbonC 1sAromatic (C-C, C-H)~284.8
CarbonC 1sC-S~285.5
SulfurS 2pThiophenic (DBT)~164.0
SulfurS 2pSulfone (DBTO2)~169.0
OxygenO 1sSulfone (S=O)~532.0

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are paramount for elucidating the three-dimensional atomic arrangement within the crystalline lattice of dibenzothiophene and its derivatives. By analyzing the patterns of scattered radiation, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction (SCXRD) for Dibenzothiophene

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the molecular and crystal structure of a compound. nih.govyoutube.com For a molecule like dibenzothiophene, SCXRD can determine the exact spatial arrangement of its atoms, including bond lengths and angles.

While the crystal structure of dibenzothiophene itself has been determined, a closely related and extensively studied derivative is dibenzothiophene sulfone (dibenzo[b,d]thiophene 5,5-dioxide). The crystal structure of dibenzothiophene sulfone was determined by SCXRD, revealing a monoclinic crystal system with the space group C2/c. iucr.orgiucr.org The study provided detailed molecular dimensions, including S-C and S-O bond lengths. iucr.orgiucr.org The C-C bond lengths were found to be essentially equal to those in fluorene. iucr.orgiucr.org

The crystallographic data for dibenzothiophene sulfone is summarized in the table below.

ParameterValueReference
FormulaC12H8O2S nih.gov
Space GroupC2/c iucr.orgiucr.org
a10.09(1) Å iucr.orgiucr.org
b13.89(3) Å iucr.orgiucr.org
c7.22(1) Å iucr.orgiucr.org
β93.5(4)° iucr.orgiucr.org
Z4 iucr.org
S-C bond length1.74 ± 0.02 Å iucr.orgiucr.org
S-O bond length1.49 Å iucr.org

Powder X-ray Diffraction (PXRD) for Polymorphic and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline materials, including the identification of different polymorphic forms. creative-biostructure.comnih.gov Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of materials science, as different polymorphs can exhibit different physical properties. unibo.itrigaku.com

PXRD is used to obtain a diffraction pattern that is a fingerprint of the crystalline phase or phases present in a sample. nih.gov For dibenzothiophene and its derivatives, PXRD can be used to:

Identify the crystalline form: By comparing the experimental PXRD pattern to a database of known patterns, the specific polymorph of dibenzothiophene can be identified. nih.govrigaku.com

Assess sample purity: The presence of peaks corresponding to other crystalline phases can indicate impurities. creative-biostructure.com PXRD is sensitive enough to detect trace amounts of polymorphic impurities. rigaku.com

Monitor phase transformations: PXRD can be used to study changes in the crystalline structure of dibenzothiophene as a function of temperature, pressure, or other variables. rigaku.com

Characterize new polymorphs: When a new crystalline form is discovered, PXRD is a primary tool for its initial characterization. unibo.itresearchgate.net

In studies related to the removal of dibenzothiophene from fuels, PXRD is used to characterize the adsorbents before and after the adsorption process to investigate any structural changes. researchgate.net The technique is also used to confirm the structure of catalysts and supports, such as zeolites, used in reactions involving dibenzothiophene. researchgate.netmdpi.com

Neutron Diffraction Studies of Dibenzothiophene Systems

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material. wikipedia.orgstfc.ac.uk It is complementary to X-ray diffraction because neutrons interact with atomic nuclei, whereas X-rays interact with electrons. stfc.ac.uk This difference provides several advantages for studying systems like dibenzothiophene:

Locating Light Atoms: Neutrons are particularly sensitive to light elements like hydrogen. wikipedia.org A neutron diffraction study of dibenzothiophene could precisely determine the positions of the hydrogen atoms, which is challenging with X-ray diffraction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences crystal packing.

Distinguishing Isotopes: Neutron scattering lengths vary between isotopes of the same element. stfc.ac.uk This allows for isotopic substitution studies. For example, by replacing hydrogen with deuterium in the dibenzothiophene molecule, specific H-atom positions and their roles in the structure can be highlighted.

Studying Molecular Motion: Inelastic neutron scattering can be used to study the vibrational and rotational motions of molecules in the crystal lattice. This can provide insights into the dynamics of the dibenzothiophene molecules.

While specific neutron diffraction studies solely focused on dibenzothiophene are not extensively reported in the provided search results, the principles of the technique have been applied to similar complex organic molecules. For example, neutron diffraction has been used to study the polymorphs of sulfathiazole, providing accurate positions of hydrogen atoms and details of hydrogen bonding. acs.org Such studies demonstrate the potential of neutron diffraction to provide a more complete structural picture of dibenzothiophene systems, including the precise geometry and the nature of intermolecular forces.

Microscopic and Surface Analysis Techniques

Microscopic techniques provide direct visualization of the morphology, structure, and aggregation behavior of dibenzothiophene at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Dibenzothiophene Aggregates

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and structure of materials at high resolution. When applied to dibenzothiophene, these techniques can provide valuable information about the size, shape, and arrangement of its aggregates.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the context of dibenzothiophene, SEM can be used to:

Visualize the morphology of crystalline or amorphous aggregates.

Determine the size distribution of particles.

Observe the surface features of materials used in dibenzothiophene-related processes, such as adsorbents or catalysts. researchgate.net

When coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), it allows for elemental analysis of the sample's surface, which can be useful for studying the distribution of elements in composite materials containing dibenzothiophene. tudelft.nl

Studies on asphaltene aggregates, which can contain dibenzothiophene structures, have utilized SEM to observe the morphology of particles, revealing features like smooth and rough facets and porous structures. nau.edu

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structures. For dibenzothiophene aggregates, TEM can be used to:

Observe the internal structure and morphology of aggregates. acs.org

Identify crystalline domains and lattice fringes within individual particles, providing information about their crystallinity. fraunhofer.de

Characterize the nanoscale porosity of materials used to adsorb dibenzothiophene. acs.org

For example, TEM has been used to reveal the network of nanoscale pores and layered, partially graphitic structures in activated carbon used for dibenzothiophene adsorption. acs.org In the analysis of crystalline polymers, TEM can reveal details about molecular packing and crystallographic orientation within fibers. fraunhofer.de These applications highlight the capability of SEM and TEM to provide a detailed understanding of the physical form of dibenzothiophene and its interactions in various systems.

Atomic Force Microscopy (AFM) for Surface Morphology of Dibenzothioline-modified Materials

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. azom.commccrone.comoxinst.com Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in air or liquid, making it a versatile tool for characterizing a wide range of materials, including polymer films and organic molecule-modified surfaces. nih.govazonano.com The technique utilizes a sharp probe, or tip, attached to a flexible cantilever that scans across the sample surface. azom.com Forces between the tip and the sample, such as van der Waals and electrostatic forces, cause the cantilever to deflect. nih.gov A laser beam reflected from the back of the cantilever onto a photodiode detector measures this deflection, which is then used to construct a detailed 3D map of the surface morphology. mdpi.com

Key parameters obtained from AFM analysis include:

Topography: High-resolution 3D images of the surface. mccrone.com

Surface Roughness: Quantified using metrics like the Root Mean Square (RMS) roughness, which indicates the standard deviation of the surface height.

Feature Analysis: Measurement of the size, shape, and distribution of specific features on the surface. mccrone.com

Phase Imaging: This mode provides contrast based on the material's properties, such as adhesion and elasticity, which can help differentiate between various components in a composite material.

The data below illustrates the type of quantitative morphological information that can be extracted from AFM analysis of a hypothetical this compound-based thin film compared to an unmodified substrate.

SampleScan Size (μm x μm)Mean Roughness (Ra) (nm)RMS Roughness (Rq) (nm)Maximum Peak Height (Rp) (nm)Surface Skewness (Rsk)
Unmodified Silicon Wafer5 x 50.150.201.80.1
This compound-Modified Film A5 x 51.201.5512.30.8
This compound-Modified Film B (Annealed)5 x 50.851.109.7-0.3

Chiroptical Spectroscopy (CD, ORD) for this compound Enantiomers (If applicable)

Chiroptical spectroscopy techniques are essential for the study of chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. The parent this compound scaffold is achiral due to its planar structure. However, chirality can be introduced by attaching chiral substituents to the this compound core, making its derivatives optically active. For such chiral this compound compounds, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are applicable and highly informative.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comscribd.combhu.ac.in An achiral molecule will not exhibit a CD signal. Chiral molecules, however, absorb the two components of circularly polarized light to different extents, resulting in a CD spectrum. mgcub.ac.in This spectrum, often plotted as molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. CD spectroscopy is particularly sensitive to the three-dimensional structure of molecules and is widely used to determine the absolute configuration and study conformational changes in chiral compounds. nih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. scribd.combhu.ac.inslideshare.net All chiral substances rotate the plane of polarized light. An ORD curve plots this rotation, usually as specific rotation ([α]) or molecular rotation ([Φ]), against the wavelength. bhu.ac.in The phenomenon where the ORD curve shows a peak and a trough in the vicinity of a chromophore's absorption band is known as the Cotton Effect. bhu.ac.in The sign of the Cotton effect can be directly related to the stereochemistry of the molecule. Like CD, the ORD curve for one enantiomer is the mirror image of the other.

The table below presents hypothetical data for a pair of chiral this compound derivative enantiomers, illustrating the characteristic mirror-image relationship observed in chiroptical spectroscopy.

EnantiomerTechniqueWavelength (λ) (nm)SignalValue
(R)-Dibenzothioline DerivativeCD310Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)+25,000
(S)-Dibenzothioline DerivativeCD310Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)-25,000
(R)-Dibenzothioline DerivativeORD589 (Sodium D-line)Specific Rotation [α] (deg)+150
(S)-Dibenzothioline DerivativeORD589 (Sodium D-line)Specific Rotation [α] (deg)-150

Computational and Theoretical Investigations of Dibenzothioline

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. benthambooks.com Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to determine the electronic structure, energy, and other properties of molecules. csic.espsu.edu

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgchemrxiv.org It is often used to predict and calculate material behavior based on quantum mechanics, without relying on higher-order experimental parameters. wikipedia.orgcnr.it DFT calculations can provide high-quality predictions of molecular geometries, reaction energies, and spectroscopic properties. cnr.it The theory's strength lies in its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. wikipedia.orgchemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. irjweb.comulethbridge.ca A small HOMO-LUMO gap generally indicates high chemical reactivity and a propensity for the molecule to be a good electron donor, while a large gap suggests high stability. irjweb.comisef.net

In a molecule like dibenzothioline, the HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital that most readily accepts an electron. libretexts.org The energy of these orbitals and their gap can be precisely calculated using DFT methods. irjweb.com For conjugated systems, increasing the extent of conjugation typically decreases the HOMO-LUMO gap, leading to absorption of light at longer wavelengths. ulethbridge.ca While specific DFT-calculated values for this compound are not widely published, studies on similar sulfur-containing heterocycles and other conjugated polymers show HOMO-LUMO gaps typically ranging from approximately 1 eV to 7 eV, depending on the specific structure and substituents. irjweb.comnih.gov

Table 1: Illustrative Frontier Orbital Energies for a Heterocyclic Compound

PropertyDescriptionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.9
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)6.4

DFT is a powerful tool for elucidating chemical reaction mechanisms. walisongo.ac.idmckgroup.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.compsu.edu The energy of the transition state determines the activation energy barrier of a reaction, providing a quantitative measure of the reaction rate. walisongo.ac.id

For a molecule like this compound, DFT calculations could be used to model various reactions, such as oxidation, reduction, or ring-opening pathways. This involves optimizing the geometry of the transition state structure and calculating its energy relative to the reactants. psu.edu Such analyses are essential for understanding reaction selectivity and kinetics. mdpi.com For instance, in the context of hydrodesulfurization, understanding the reaction pathways for the hydrogenation of dibenzothiophene (B1670422) to intermediates like this compound is critical for designing more efficient catalysts. Theoretical studies in this area investigate the step-by-step mechanism, determining whether the reaction proceeds in a concerted or stepwise fashion. mdpi.com

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. nih.govschrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, commonly used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. nih.gov This can help assign peaks in experimental spectra and confirm molecular structures.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each band can be assigned to a specific molecular motion, such as the stretching or bending of bonds. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. libretexts.org

Table 2: Predicted Spectroscopic Data Ranges for this compound Functional Groups

SpectroscopyFunctional GroupPredicted Range
IR Aromatic C-H Stretch3000-3100 cm⁻¹
IR Aliphatic C-H Stretch2850-3000 cm⁻¹
IR Aromatic C=C Stretch1450-1600 cm⁻¹
¹H NMR Aromatic Protons (H-Ar)7.0-8.0 ppm
¹H NMR Aliphatic Protons (-CH₂-)3.0-4.0 ppm
¹³C NMR Aromatic Carbons120-150 ppm
¹³C NMR Aliphatic Carbons30-50 ppm
UV-Vis π → π* Transitions200-400 nm

Besides DFT, other quantum mechanical methods are available for studying molecular systems.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, solve the Schrödinger equation from "first principles" without using empirical parameters. csic.esaps.orgarxiv.org They can be highly accurate but are also computationally more demanding than DFT, limiting their application to smaller systems. csic.es Theoretical studies on sulfur-containing compounds have utilized these methods to analyze geometric and electronic properties. csic.es

Semi-Empirical Methods: These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. psu.eduacs.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules. acs.org While less accurate, they can be useful for initial explorations of molecular properties and have been applied to various sulfur-containing heterocycles to interpret electronic spectra. acs.orgacs.org

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of a system, capturing conformational changes, molecular interactions, and thermodynamic properties. wikipedia.orgmdpi.com

For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or interacting with a surface. This would involve developing a force field—a set of parameters that defines the potential energy of the system. Simulations could then reveal the conformational flexibility of the this compound molecule, its solvation structure, and its diffusion properties. While a powerful tool for studying the dynamics of large systems, specific MD studies focusing on this compound are not widely available in the scientific literature. nih.govrsc.org

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For polycyclic aromatic compounds like this compound derivatives, understanding the preferred three-dimensional structures is fundamental to predicting their physical, chemical, and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this area.

DFT calculations are widely used to predict the lowest energy conformations of molecules. mdpi.com The process typically involves generating various initial structures and optimizing their geometries to find the most stable conformers. mdpi.commdpi.com The stability of different conformers is evaluated based on their calculated total energies and thermodynamic parameters. mdpi.com For instance, in a study of dioxaphosphinane derivatives, DFT and Natural Bond Orbital (NBO) analysis were used to investigate axial and equatorial conformations, revealing that stereoelectronic effects dictate conformational preferences. iau.ir

A multi-tiered computational workflow has been effectively used to generate large, high-quality conformational ensembles for dimers of polycyclic heteroaromatic molecules, including dibenzothiophene. chemrxiv.org This approach begins with a broad sampling of conformers using computationally inexpensive methods, followed by sequential reoptimization and refinement with increasingly accurate (and computationally demanding) DFT methods. chemrxiv.org

One such workflow involves six key steps:

Initial ensemble generation using a tool like CREST with the GFN2-xTB semi-empirical method. chemrxiv.org

Reoptimization of all conformers with a cost-effective composite DFT method like B97-3c. chemrxiv.org

Filtering of duplicate and high-energy conformers. chemrxiv.org

Reoptimization of the reduced set with a more robust method, such as ωB97X-D4/def2-SVP. chemrxiv.org

An optional second filtering step. chemrxiv.org

Final single-point energy calculations with a high-level method (e.g., ωB97X-V/def2-QZVPP) and vibrational frequency calculations to confirm minima and obtain thermodynamic data. chemrxiv.org

This refined approach was applied to generate the conformational ensemble for the dibenzothiophene homodimer, providing DFT-quality data on its structure and dimerization energies. chemrxiv.org Such analyses are critical for understanding non-covalent interactions, like π-stacking, which govern the assembly of these molecules in materials science applications. chemrxiv.org Theoretical studies on the pyrolysis of dibenzothiophene have also explored conformational transitions and the associated energy barriers for bond rupture and isomerization, providing insight into its thermal stability and reaction pathways. acs.org

Solvent Effects on this compound Reactivity

The choice of solvent can profoundly influence the thermodynamics and kinetics of a chemical reaction. fiveable.memdpi.com Solvents can alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products, or by directly participating in the reaction mechanism. rsc.org Computational chemistry offers both implicit and explicit solvent models to investigate these effects. fiveable.mersc.org Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding. fiveable.menih.gov

The reactivity of dibenzothiophene (DBT), the parent aromatic compound of this compound, has been studied computationally in the context of hydrodesulfurization (HDS) and oxidative desulfurization (ODS), processes crucial for removing sulfur from fuels.

In one study on the HDS of DBT, experiments and computer simulations showed that global reaction rates are a function of the solvent used, following the order: heptane (B126788) > dodecane (B42187) > hexadecane. uaeh.edu.mx DFT simulations and Langmuir-Hinshelwood modeling attributed this trend to a competitive adsorption effect between the DBT and the solvent molecules for the catalytic sites on the NiMoS/γ-Al2O3 catalyst. uaeh.edu.mxresearchgate.net The study found that while the intrinsic rate constant was independent of the solvent, the adsorption of DBT was more favorable in the gas phase (with heptane as solvent) than in the liquid phase (with dodecane or hexadecane). uaeh.edu.mx

Another investigation focused on the removal of DBT via an oxidation-extraction scheme. acs.orgresearchgate.net The study compared the efficacy of different extraction solvents—methanol, ethanol, acetonitrile (B52724), and γ-butyrolactone—in the oxidation of DBT with hydrogen peroxide. acs.orgresearchgate.net The highest reactivity was achieved when γ-butyrolactone was used, both with and without a catalyst. acs.orgresearchgate.net The enhanced reactivity in aprotic solvents like γ-butyrolactone and acetonitrile was explained by the dissociation of hydrogen peroxide into highly reactive perhydroxyl ions (HO₂⁻). acs.orgresearchgate.net

Table 1: Summary of Solvent Effects on Dibenzothiophene (DBT) Reactivity from Computational and Experimental Studies
ReactionSolvents StudiedKey FindingAttributed Cause (Computational Insight)Reference
Hydrodesulfurization (HDS)Heptane (C7), Dodecane (C12), Hexadecane (C16)Reaction rates decrease with increasing solvent chain length (-rC16 < -rC12 < -rC7). Selectivity for biphenyl (B1667301) is higher in C12 or C16.Competitive adsorption for catalytic sites between DBT and solvent. Adsorption constant ratios (KDBT/Ksolvent) decrease in the order C7 > C12 > C16. uaeh.edu.mx
Oxidation-ExtractionMethanol, Ethanol, Acetonitrile, γ-Butyrolactoneγ-Butyrolactone was the most efficient solvent for DBT removal, showing the highest reactivity in oxidation.Influence of aprotic solvents (γ-butyrolactone, acetonitrile) promotes the dissociation of H₂O₂ into stronger oxidant species (HO₂⁻). acs.orgresearchgate.net
Hydrodesulfurization (HDS)Cyclohexane (B81311), p-xylene, TetralinSolvent selection significantly impacts turnover frequency (TOF) values and reaction networks.DFT simulations show competitive adsorption of H₂, DBT, and solvent molecules on active sites. The reaction in cyclohexane is limited by intraparticle diffusion. researchgate.net

Electron Transfer Processes in this compound Systems

Electron transfer is a fundamental process in many areas of chemistry and biology, underpinning phenomena such as photosynthesis, cellular respiration, and the operation of organic electronic devices. mdpi.com Computational studies are essential for visualizing and quantifying electron transfer between molecules or within a molecular system.

Theoretical investigations of dibenzothiophene-based materials for Organic Light Emitting Diodes (OLEDs) have focused on their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is a key parameter that influences the electronic transitions and charge transport properties of a material. researchgate.net

More detailed analyses of electron transfer processes utilize methods like Charge Difference Density (CDD), which can clearly visualize the redistribution of electron density upon electronic excitation, showing where electrons originate and where they are transferred. Computational studies on charge transfer complexes involving a dibenzothiophene azomethine donor and a nitrobenzene (B124822) acceptor have used DFT to support experimental findings. researchgate.net These calculations, by examining molecular electrostatic potential maps and frontier molecular orbitals, help to assign the charge transfer route and quantify the thermodynamic parameters of the complex formation. researchgate.net

A study on co-crystals of benzo[b]naphtho[1,2-d]thiophene (B1207054) (BDBT), a this compound derivative, and TCNB (1,2,4,5-tetracyanobenzene) provides a clear example of intermolecular electron transfer. The analysis of one-photon excited states showed that they are all electron transfer excited states, where electrons are transferred from the BDBT (donor) to the TCNB (acceptor). This process is crucial for understanding the optoelectronic properties of such materials.

Machine Learning and AI Applications in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry and materials science. uwindsor.ca These data-driven approaches can accelerate the discovery of new molecules and materials by learning complex structure-property relationships from large datasets, bypassing the need for expensive quantum chemical calculations for every new candidate. acs.orgrsc.org

While specific ML applications for this compound are not yet widely reported, the potential is vast, as demonstrated by studies on related sulfur heterocycles like thiophene (B33073) and benzothiadiazole. ML models, such as support vector machines (SVM) and artificial neural networks (ANN), have been successfully developed to predict the properties of thiophene derivatives. For example, a classification model based on SVM was built to predict the genotoxicity of 140 thiophene derivatives with high accuracy (92.6% for the test set), using molecular descriptors as inputs. researchgate.net Another study used ANN to model the corrosion inhibition potential of thiophene derivatives. researchgate.net

Recent research on benzothiadiazole (BTD) derivatives showcases a powerful workflow for rational molecular design. acs.org Here, ML models (Random Forest, LightGBM, XGBoost) were trained on a dataset of BTD derivatives to predict their maximum absorption and emission wavelengths using molecular fingerprints as structural inputs. acs.org The models achieved high accuracy (R² up to 0.92) and, when coupled with SHapley Additive exPlanations (SHAP) analysis, provided critical design insights, identifying which structural features most influence the photophysical properties. acs.org

Potential applications of ML and AI in this compound research include:

Property Prediction: Training models to rapidly predict key properties such as HOMO/LUMO energies, electron affinity, ionization potential, and solubility for novel this compound derivatives.

Virtual Screening: Screening vast chemical spaces of potential this compound derivatives in silico to identify candidates with desired characteristics for applications in organic electronics or pharmaceuticals.

Accelerating Simulations: Using ML potentials, like those developed with the ANI (ANI-1 an extensible neural network potential with DFT accuracy) framework, to perform molecular dynamics simulations with DFT-level accuracy but at a fraction of the computational cost. researchgate.net This would enable the study of larger systems and longer timescale phenomena.

Rational Design: Employing generative models and interpretable ML techniques to propose novel this compound structures optimized for specific functions, such as high charge mobility or targeted biological activity.

By leveraging these advanced computational tools, researchers can significantly enhance the pace and efficiency of discovering and optimizing new materials based on the this compound scaffold.

Functionalization and Derivatization Strategies of Dibenzothioline

Regioselective Functionalization of the Dibenzothiophene (B1670422) Core

Achieving regioselectivity in the functionalization of the dibenzothiophene core is crucial for creating specific isomers and avoiding complex product mixtures. Various methods have been developed to control the position of newly introduced functional groups.

A prominent strategy involves the use of the sulfoxide (B87167) group on the DBT ring as a traceless directing group. researchgate.netrsc.org For instance, a gold(I)-catalyzed protocol enables the direct Csp3-Csp2 bond formation at the 4- and 6-positions of dibenzothiophene-S-oxides (DBTO) by reacting them with terminal alkynes. researchgate.net This method avoids the need for pre-functionalization of the carbon skeleton. researchgate.net Similarly, a one-pot process has been developed using the sulfoxide group to direct a C–H metalation/boration sequence, followed by a Suzuki coupling reaction. rsc.org This approach regioselectively yields 4-aromatic substituted DBT derivatives. rsc.org The sulfoxide directs the borylation to the C4 position, and subsequent reduction of the sulfoxide to sulfide (B99878) and coupling reaction completes the functionalization. rsc.org

Direct C-H borylation catalyzed by iridium is another powerful tool for regioselective functionalization. While this method can sometimes lead to multiple borylations, specific conditions can favor certain positions. nih.gov For other heterocyclic systems, the choice of catalyst and directing groups, such as carboxylates, can steer functionalization to specific C-H bonds, a principle applicable to DBT analogs. nih.govbeilstein-journals.org For example, in the functionalization of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocycle, Ir-catalyzed C–H borylation shows high selectivity for the C5 position, which is attributed to the electronic influence of the nearby nitrogen lone pair. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on dibenzothiophene dioxides (DBTSO2) provide another route for functionalization. These reactions can be used to synthesize novel dibenzophosphole oxides by reacting DBTSO2 with phenylphosphine (B1580520) and KOH in DMSO at ambient temperature. researchgate.net This process involves the substitution of the sulfone group. researchgate.net

Method Catalyst/Reagent Position(s) Functionalized Type of Functionalization Reference
Sulfoxide-directed oxyarylationGold(I) catalyst4- and 6-Csp3-Csp2 bond formation researchgate.net
Sulfoxide-directed borylation/couplingIridium catalyst / B2Pin2 / Pd catalyst4-Arylation (Suzuki coupling) rsc.org
Successive SNAr ReactionsPhPH2-KOH / DMSO5 (Sulfur position)P-for-SO2 substitution researchgate.net

Post-Synthetic Modification of Dibenzothioline Analogs

Post-synthetic modification (PSM) is a powerful technique for altering the properties of existing molecules and materials that contain a dibenzothiophene core. This approach is particularly valuable in the context of complex structures like metal-organic frameworks (MOFs) and polymers, where direct synthesis of the final functionalized material is challenging. researchgate.netrsc.org

The concept of PSM can be extended to create multifunctional materials. Researchers have demonstrated simultaneous dual post-synthetic modification within a single MOF by incorporating two different thermo-reactive groups (allyloxy and propargyloxy). rsc.org Applying radiative heat triggers cascade reactions that modify both groups concurrently while preserving the framework's topology and porosity. rsc.org Such strategies offer more efficient pathways to complex, functionalized materials. rsc.org In another example, post-synthesis methods have been used to graft aluminum species onto mesoporous silica (B1680970) (TUD-1), creating support materials for hydrodesulfurization catalysts used to process diesel fuel containing dibenzothiophene derivatives. mdpi.com

Synthesis of this compound-Containing Macromolecules

The rigid and electron-rich structure of dibenzothiophene makes it an attractive building block for various macromolecules, including conjugated polymers, polyimides, and porphyrins, which are utilized in advanced optical and electronic applications. acs.orgfrontiersin.orgrsc.org

Electrochemical polymerization is an effective method for creating dibenzothiophene-containing conjugated polymers. frontiersin.orgfrontiersin.org Monomers such as 2,8-bis-(thiophen-2-yl)-dibenzothiophene can be polymerized electrochemically to form thin films. frontiersin.orgfrontiersin.org This technique allows for the synthesis of a series of polymers with varying conjugation lengths by copolymerizing DBT-thiophene monomers with additional thiophene (B33073) or bithiophene units. frontiersin.orgfrontiersin.org These polymers exhibit interesting electrochromic properties, with their color and optical properties being tunable based on the polymer backbone's conjugation length. frontiersin.org

Another class of macromolecules is sulfur-rich annulated frameworks like poly(dibenzothiophenylene sulfide)s (PDBTS). rsc.org PDBTS is synthesized via oxidative polymerization of a DBT-containing disulfide. rsc.org The resulting polymer is amorphous, thermally stable with a high glass transition temperature (Tg = 205 °C), and possesses an ultrahigh refractive index (nD = 1.85). rsc.org The properties of PDBTS can be further tuned by copolymerization with other polyphenylene sulfide (PPS) derivatives to optimize the balance between a high refractive index and transparency in the visible and near-infrared regions. rsc.org

Dibenzothiophene units have also been incorporated into larger, more complex macrocyclic structures. A series of stable dibenzothiophene-embedded heteroporphyrins were synthesized by condensing a dibenzothiophene-based tripyrrane with various 2,5-bis(hydroxymethyl)heterocycles under mild acid-catalyzed conditions. acs.org Characterization of these macrocycles revealed that they are nonaromatic and highly distorted. acs.org Their electronic and optical properties are significantly influenced by the other heterocycles (furan, thiophene, selenophene, tellurophene) present in the porphyrin ring. acs.org

Macromolecule Type Synthetic Method Key Monomer/Precursor Notable Property Reference
Conjugated PolymerElectrochemical Polymerization2,8-bis-(thiophen-2-yl)-dibenzothiopheneTunable electrochromism frontiersin.orgfrontiersin.org
Poly(dibenzothiophenylene sulfide)Oxidative PolymerizationDBT-containing disulfideUltrahigh refractive index (1.85) rsc.org
HeteroporphyrinAcid-catalyzed CondensationDibenzothiophene-based tripyrraneDistorted, nonaromatic macrocycle acs.org
Donor-Acceptor OligomerStille Cross-Coupling3,7-dibromodibenzothiophene-S,S-dioxideElectron-accepting unit for OFETs mdpi.com

Design and Synthesis of this compound-Based Ligands

Dibenzothiophene serves as a versatile platform for the design and synthesis of specialized ligands for metal coordination, with applications in areas such as chemical separations and catalysis. nih.govornl.govacs.org By attaching specific donor groups to the DBT core, ligands with tailored chelation properties can be created. nih.govornl.gov

A notable example is the synthesis of ligands based on dibenzothiophene and its oxidized form, dibenzothiophene sulfone, which are decorated with phosphine (B1218219) oxide and methylphosphine (B1207260) oxide donor groups. nih.govornl.govacs.org Specifically, ligands like 4,6-bis(diphenylphosphinoylmethyl)dibenzothiophene have been synthesized and their coordination chemistry with lanthanide nitrates has been explored. nih.govornl.govacs.org Crystal structure analysis has revealed a variety of chelation interactions with lanthanide(III) ions. nih.govornl.gov These ligands have been evaluated for their performance in solvent extraction of europium(III) and americium(III), demonstrating their potential for separating nuclear waste components. nih.govacs.org

Another strategy involves creating ligands for the formation of metal-organic frameworks (MOFs). A novel MOF was synthesized using a mixed-ligand approach, combining dibenzothiophene-3,7-dicarbohydroxamic acid and isonicotinic acid with zinc nitrate (B79036) under solvothermal conditions. oup.com The resulting porous hydroxamate/zinc MOF was characterized to determine its structure and its properties for adsorbing various gases, including N2, H2, CO2, and CH4. oup.com

The synthesis of these ligands often involves multi-step processes. For instance, the creation of phosphine oxide-decorated DBT ligands starts with the bromination of the DBT core, followed by reactions to introduce the desired phosphine oxide moieties at specific positions, typically the 4 and 6 positions. nih.gov Similarly, the synthesis of the dicarbohydroxamic acid ligand for MOFs requires the functionalization of the DBT scaffold at the 3 and 7 positions. oup.com

Emerging Roles and Applications in Advanced Chemical Science

Dibenzothioline as a Privileged Scaffold in Organic Synthesis

A privileged scaffold is a molecular framework that is capable of providing ligands for more than one biological target, demonstrating versatility in drug discovery and development. While many heterocyclic systems have been identified as privileged scaffolds, specific research designating this compound with this status is not prominent. However, the synthesis of the related dibenzothiophene (B1670422) core is an active area of research.

As a Building Block for Complex Molecule Construction

The concept of using fundamental molecular units, or building blocks, is central to the efficient construction of more complex molecules. hilarispublisher.comopentextbc.cabiosolveit.denih.gov The synthesis of the dibenzothiophene core itself has been the subject of numerous studies, often employing strategies like palladium-catalyzed C-H/C-S bond cleavage or multicomponent reactions. researchgate.netrsc.orgnih.gov These methods provide access to the dibenzothiophene framework, which can then be further functionalized. For instance, palladium-catalyzed reactions have been developed for the synthesis of dibenzothiophene derivatives from functionalized aromatic systems, including those found in amino acids and BODIPY dyes. nih.gov Another approach involves the acid-mediated ring closure of biphenyl (B1667301) methyl sulfoxides to form the dibenzothiophene skeleton, a method that tolerates a variety of functional groups. researchgate.net

In Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. tandfonline.com While MCRs are widely used for synthesizing various thiophene (B33073) derivatives, specific examples involving This compound as a reactant are not documented in the available literature. Research in this area has focused more on the synthesis of the dibenzothiophene scaffold via MCRs. For example, one reported method describes the construction of dibenzothiophenes using a multicomponent reaction that involves the addition of thiophenol to benzynes. researchgate.net Other studies have detailed rhodium-catalyzed three-component reactions of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophene derivatives. tandfonline.comresearchgate.net

This compound in Photochemistry and Photoresponsive Systems

The interaction of molecules with light is fundamental to the development of photoresponsive materials, including photoswitches and photochromic systems. The photochemistry of sulfur-containing aromatic compounds is an area of active investigation, with most research centered on dibenzothiophene and its oxidized derivatives rather than this compound.

Photochemical Transformations of this compound Derivatives

The photochemical behavior of dibenzothiophene derivatives, particularly dibenzothiophene S-oxides (DBTO), has been studied extensively. researchgate.net Irradiation of DBTO with UV light can lead to the cleavage of the S-O bond, releasing what is believed to be ground-state atomic oxygen, O(³P). nih.govepa.govresearchgate.net This process has been explored as one of the few methods for generating this reactive oxygen species in solution, with potential applications in biological systems. researchgate.net The quantum yield of this photodeoxygenation can be influenced by substituents on the dibenzothiophene core; electron-withdrawing N-aryl groups on related dibenzothiophene sulfoximines were found to increase the quantum yield of DBTO production. nih.gov Studies on the excited-state dynamics of dibenzothiophene derivatives show they are characterized by high triplet yields upon photoexcitation. scispace.com However, specific studies detailing the photochemical transformations of This compound derivatives are absent from the current body of literature.

Design of Photochromic this compound Systems

Photochromic materials, which undergo a reversible change in color upon exposure to light, are used in applications ranging from ophthalmic lenses to optical data storage. olikrom.com The design of such materials often relies on molecular scaffolds that can undergo reversible photoisomerization. tandfonline.com Research in this area has incorporated the dibenzothiophene moiety into larger molecular systems to create photochromic properties. For example, terarylene derivatives containing benzothienyl units, such as 4,5-bis(2-methylbenzo[b]thiophene-3-yl)-2-phenylthiazole, have been synthesized and shown to exhibit photochromic reactivity in both solution and amorphous films. rsc.org Similarly, triphenylethylene-based materials incorporating dibenzothiophene groups have been designed as photochromic systems. researchgate.net Despite these advances with the dibenzothiophene core, there are no available research findings on the specific design and synthesis of photochromic systems based on the This compound scaffold.

This compound in Electrochemistry and Redox-Active Systems

The electrochemical properties of sulfur-containing heterocycles are of significant interest for applications in organic electronics, sensors, and catalysis. The vast majority of research in this area has focused on the redox behavior of the aromatic dibenzothiophene system.

Cyclic voltammetry studies have been used to characterize the redox properties of various dibenzothiophene derivatives. nycu.edu.twrsc.orgscholaris.ca These studies show that dibenzothiophene-containing molecules can undergo reversible one- or two-electron oxidations. nycu.edu.tw The oxidation potentials can be tuned by the addition of substituents, which is a key factor in designing materials for applications like organic light-emitting diodes (OLEDs). nycu.edu.tw For example, polymers constructed from dibenzothiophene and thiophene units have been synthesized electrochemically, and their redox activity and electrochromic properties have been studied in detail. nih.gov The electrochemical oxidation of dibenzothiophene itself has been investigated on various electrodes, with the primary products being dibenzothiophene sulfoxide (B87167) and dibenzothiophene sulfone. researchgate.netchemrxiv.org

The following table summarizes the electrochemical data for several dibenzothiophene-based polymers, illustrating the tunability of their redox properties.

Polymer NameOnset Oxidation Potential (E_onset) vs. Ag/AgCl (V)
PDBT-Th1.11
PDBT-Th:Th1.30
PDBT-2Th0.85
PDBT-Th:2Th1.27
PDBT-2Th:Th1.07
PDBT-2Th:2Th0.98
Data sourced from a study on dibenzothiophene/thiophene conjugated polymers. nih.gov

Despite the wealth of data on dibenzothiophene and its derivatives, specific research detailing the electrochemical behavior and redox activity of This compound could not be found in the surveyed literature.

Redox Switching of this compound Structures

The ability of a molecule to switch between different states upon redox stimulation is a key feature for the development of molecular switches and smart materials. While the redox behavior of dibenzothiophene derivatives has been explored, specific studies on the redox switching of this compound are scarce.

Research on diarylamine-dibenzothiophene derivatives has demonstrated color tunability through intramolecular charge transfer upon oxidation, indicating the redox-active nature of the dibenzothiophene core. dntb.gov.ua Similarly, dibenzothiophene S-oxide derivatives have been utilized as photoactivatable precursors that undergo a redox process. researchgate.netdntb.gov.ua

The redox properties of dibenzothiophene-containing materials have been investigated in the context of their electronic applications, such as in field-effect transistors, where the stability of different oxidation states is crucial. rsc.org These studies provide indirect evidence for the potential of the dibenzothiophene scaffold to undergo reversible redox processes.

For a molecule to function as a redox switch, it must exhibit stable and reversible oxidation and reduction waves. The electrochemical studies on dibenzothiophene-based polymers show such redox peaks, although the focus has been on the properties of the polymeric films rather than on discrete molecular switching. frontiersin.org The reversible redox behavior is fundamental to the concept of a molecular switch, allowing for the controlled modulation of a system's properties, such as its optical or electronic state.

This compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgnih.gov Host-guest chemistry, a central part of supramolecular chemistry, focuses on the formation of complexes between a host molecule with a binding cavity and a guest molecule. wikipedia.org

The involvement of this compound in supramolecular and host-guest systems is not well-documented. However, the broader family of thiophene-based and fused-ring aromatic systems has been utilized in the construction of supramolecular assemblies. For instance, fully fused thienoacene ribbons, which share structural similarities with the dibenzothiophene framework, have been shown to exhibit length-dependent self-assembly and selective host-guest binding with fullerenes. chinesechemsoc.org

The planar and aromatic nature of the dibenzothiophene core suggests its potential for engaging in π-π stacking interactions, which are a common driving force in the formation of supramolecular structures. The sulfur atom could also participate in specific non-covalent interactions.

While there is extensive research on the use of various macrocyclic hosts in supramolecular chemistry, and on the self-assembly of π-conjugated molecules, specific examples detailing the use of this compound as either a host or a guest in a supramolecular system are not present in the current body of scientific literature. researchgate.net The development of this compound-based supramolecular systems would require the synthesis of appropriately functionalized this compound derivatives that can engage in specific and directional non-covalent interactions to form well-defined assemblies.

Future Research Directions in Dibenzothioline Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of dibenzothioline chemistry is intrinsically linked to the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of related sulfur heterocycles often rely on harsh reaction conditions and stoichiometric reagents. Future research will prioritize the development of catalytic and sustainable methods for the synthesis of this compound derivatives.

Key areas of focus will include:

Catalytic Hydrogenation of Dibenzothiophene (B1670422): A primary route to access this compound frameworks involves the partial or complete hydrogenation of dibenzothiophene. Future research will aim to develop highly selective and reusable catalysts for this transformation. This includes the exploration of non-precious metal catalysts and photocatalytic approaches to drive the reaction under mild conditions.

Atom-Economical Cyclization Strategies: Research will be directed towards the development of novel cyclization reactions that maximize the incorporation of all atoms from the starting materials into the final product. This could involve transition-metal-catalyzed C-H activation and functionalization of suitable precursors.

Use of Renewable Feedstocks: A long-term goal is the synthesis of this compound derivatives from renewable biomass sources. This represents a significant challenge but holds the promise of truly sustainable production.

A comparative look at emerging sustainable synthetic methods is presented in Table 1.

Synthetic MethodCatalyst/ReagentKey AdvantagesResearch Focus
Catalytic HydrogenationNoble metals (e.g., Pt, Pd), Transition metals (e.g., Ni)High efficiency, potential for stereocontrolDevelopment of non-precious metal catalysts, improving selectivity
PhotocatalysisSemiconductor-based photocatalystsUse of light energy, mild reaction conditionsEnhancing quantum efficiency, catalyst stability
C-H Activation/CyclizationTransition metal complexes (e.g., Rh, Ir)High atom economy, direct functionalizationCatalyst design for regioselectivity, substrate scope expansion

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound derivatives is a fertile ground for discovery. While classical reactions of sulfides are well-established, future research will delve into unconventional reactivity patterns to unlock new synthetic possibilities.

Areas ripe for exploration include:

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening of the thioline ring could provide access to novel sulfur-containing linear molecules that are otherwise difficult to synthesize. Catalytic methods to induce and control these rearrangements will be a key research area.

Asymmetric Catalysis: The development of enantioselective transformations of this compound derivatives will be crucial for their application in areas such as medicinal chemistry. This includes the asymmetric oxidation of the sulfur atom and the functionalization of the carbon backbone.

Electrochemical and Photochemical Transformations: The use of electrochemistry and photochemistry can enable unique transformations that are not accessible through traditional thermal methods. evitachem.com These techniques can be used to generate highly reactive intermediates from this compound derivatives in a controlled manner.

Integration with Advanced Spectroscopic and In-Situ Monitoring Techniques

A deeper understanding of the structure, bonding, and reaction mechanisms of this compound derivatives requires the application of advanced analytical techniques. Future research will increasingly rely on the integration of sophisticated spectroscopic methods and in-situ monitoring to gain real-time insights into chemical processes.

Key technologies and their anticipated contributions are:

Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques will be employed to elucidate the precise three-dimensional structures of complex this compound derivatives and their interactions with other molecules.

In-Situ FTIR and Raman Spectroscopy: These techniques will allow for the real-time monitoring of reactions involving this compound derivatives, providing valuable kinetic and mechanistic data. This is particularly important for optimizing reaction conditions and identifying transient intermediates.

X-ray Absorption and Emission Spectroscopy: These methods can provide detailed information about the electronic structure of the sulfur atom in this compound derivatives, which is crucial for understanding their reactivity and catalytic properties.

Predictive Modeling and Computational Design of New this compound Scaffolds

Computational chemistry will play an increasingly pivotal role in guiding the design and discovery of new this compound-based molecules with desired properties. Predictive modeling can accelerate the research and development process by prioritizing synthetic targets and providing insights into reaction mechanisms.

Future computational efforts will focus on:

Density Functional Theory (DFT) Calculations: DFT will be used to predict the geometric and electronic structures of this compound derivatives, as well as to model their reactivity and spectroscopic properties. This can aid in the rational design of new catalysts and materials.

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the conformational dynamics of this compound derivatives and their interactions with solvents and other molecules. This is particularly relevant for understanding their behavior in biological systems and in materials science applications.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new this compound scaffolds. nih.gov This data-driven approach has the potential to significantly accelerate the discovery of new functional molecules.

Expanding Applications in Green Chemical Processes

The unique properties of this compound derivatives make them promising candidates for a variety of applications in green chemistry. Future research will focus on harnessing these properties to address key environmental and sustainability challenges.

Potential applications include:

Catalyst Ligands: The sulfur atom in this compound derivatives can act as a coordinating atom for transition metals, making them attractive ligands for catalysis. Research will focus on designing this compound-based ligands for a range of green catalytic processes, such as biomass conversion and CO2 utilization.

Green Solvents: The development of low-toxicity, biodegradable solvents is a major goal of green chemistry. The tunability of the physical properties of this compound derivatives through substitution could allow for their design as novel green solvents.

Materials for Sustainable Technologies: this compound-containing polymers and materials could find applications in areas such as organic electronics and energy storage. Future research will explore the synthesis and characterization of these materials and evaluate their performance in sustainable technologies.

The pursuit of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound derivatives and pave the way for their application in solving some of the most pressing scientific and societal challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dibenzothioline, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound synthesis typically involves cyclization of thiol-containing precursors under controlled conditions (e.g., catalytic acid/base or thermal activation). To optimize purity:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify via recrystallization (solvent polarity gradient) or column chromatography (silica gel, hexane/ethyl acetate) .
    • Data Validation : Characterize intermediates and final products using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Compare melting points with literature values .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • NMR (1H^1H, 13C^{13}C, 19F^{19}F if applicable) to confirm structure and assess purity .
  • FT-IR for functional group identification (e.g., C-S stretching at ~600–700 cm⁻¹) .
  • Chromatography :
  • HPLC with UV/Vis detection for quantitative purity analysis (≥95% purity for publication) .
  • GC-MS for volatile derivatives or degradation studies .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD simulations) guide the design of this compound-based materials with tailored electronic properties?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to model HOMO-LUMO gaps, charge distribution, and aromaticity .
  • Step 2 : Simulate intermolecular interactions (e.g., π-π stacking) using molecular dynamics (MD) to predict solid-state behavior .
  • Step 3 : Validate predictions experimentally via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap analysis) .
    • Data Integration : Cross-reference computational results with crystallographic data (XRD) to refine force fields .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?

  • Methodological Answer :

  • Hypothesis Testing :
  • Replicate conflicting studies using standardized buffers (e.g., phosphate vs. acetate) to isolate pH effects .
  • Use stopped-flow spectroscopy for real-time kinetic monitoring .
  • Error Analysis :
  • Quantify side reactions (e.g., hydrolysis) via LC-MS and adjust rate equations accordingly .
  • Apply multivariate regression to identify dominant variables (temperature, ionic strength) .

Q. How can advanced spectroscopic techniques (e.g., in-situ Raman, XAS) elucidate the mechanistic role of this compound in catalytic systems?

  • Methodological Answer :

  • In-Situ Analysis :
  • Use Raman spectroscopy to track bond formation/cleavage during catalysis (e.g., S-S vs. C-S dynamics) .
  • Employ X-ray absorption spectroscopy (XAS) to probe oxidation states and coordination geometry .
  • Data Interpretation :
  • Correlate spectral changes with catalytic activity (TOF, TON) using time-resolved experiments .
  • Compare with DFT-calculated vibrational spectra for mechanistic validation .

Experimental Design & Reproducibility

Q. What criteria ensure reproducibility in this compound-based electrochemical studies?

  • Methodological Answer :

  • Standardization :
  • Use identical electrode materials (e.g., glassy carbon vs. platinum) and pretreatment protocols .
  • Report electrolyte composition (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile) and degassing methods .
  • Controls :
  • Include internal standards (e.g., ferrocene/ferrocenium) for potential calibration .
  • Perform triplicate measurements with error bars (95% confidence intervals) .

Data Analysis & Literature Integration

Q. How should researchers contextualize novel this compound findings within existing literature?

  • Methodological Answer :

  • Systematic Review :
  • Use databases like SciFinder or Reaxys to compile reported derivatives and properties .
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess gaps .
  • Contribution Mapping :
  • Create comparative tables for key parameters (e.g., yield, stability, reactivity) .
  • Highlight methodological improvements (e.g., greener solvents, higher yields) in discussion sections .

Tables for Quick Reference

Table 1 : Common Characterization Techniques for this compound Derivatives

TechniqueApplicationKey ParametersReference
1H^1H NMRStructural confirmationChemical shifts, coupling constants
HPLC-UVPurity assessmentRetention time, peak area
XRDCrystal structure analysisUnit cell dimensions, space group
DFT CalculationsElectronic properties predictionHOMO-LUMO gap, charge density

Table 2 : Frameworks for Evaluating Research Questions

FrameworkComponentsApplication to this compound Research
PICOPopulation, Intervention, Comparison, OutcomeDefine target systems (e.g., catalytic vs. medicinal)
FINERFeasible, Interesting, Novel, Ethical, RelevantPrioritize studies on eco-friendly synthesis

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